3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen is a chemical compound with the molecular formula C16H15FO4 and a molecular weight of 290.29 g/mol . It is a derivative of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

准备方法

The synthesis of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen involves several steps. One common synthetic route includes the methylation of Flurbiprofen to introduce methoxy groups at the 3’ and 4’ positions. The reaction conditions typically involve the use of methanol as a solvent and a methylating agent such as dimethyl sulfate or methyl iodide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

化学反应分析

3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Properties and Reactions

3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen can undergo various chemical reactions that are essential for its application in research:

- Oxidation : Using agents like potassium permanganate or chromium trioxide can convert the compound into carboxylic acids.

- Reduction : Agents such as lithium aluminum hydride can reduce the compound to form alcohols.

- Substitution : Nucleophilic substitution reactions may replace methoxy groups with other nucleophiles under suitable conditions.

These reactions are typically conducted in organic solvents like methanol or dichloromethane, often utilizing catalysts such as palladium on carbon for hydrogenation processes.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry. It aids in the identification and quantification of related compounds, ensuring accuracy in various assays and experiments.

Biochemical Studies

In biological research, this compound is utilized to study enzyme interactions and protein binding. Its role in biochemical assays helps elucidate mechanisms underlying various biological processes.

Pharmacological Research

The compound is vital in pharmacokinetics and pharmacodynamics studies of Flurbiprofen derivatives. By understanding how this compound behaves in biological systems, researchers can develop more effective drugs with fewer side effects .

Drug Development and Quality Control

In the pharmaceutical industry, this compound is used for developing new drugs and quality control of formulations. It ensures that drug products meet regulatory standards and therapeutic efficacy .

Case Study 1: Alzheimer’s Disease Research

A study investigated the effects of nonsteroidal anti-inflammatory drugs (NSAIDs), including flurbiprofen derivatives, on amyloid beta protein levels associated with Alzheimer's disease. The results indicated that certain NSAIDs could lower amyloid beta levels in vivo, suggesting a potential therapeutic role for compounds like this compound in neurodegenerative diseases .

Case Study 2: Pharmacokinetics

Research on the pharmacokinetics of flurbiprofen and its enantiomers demonstrated that adjusting doses based on patient-specific factors could enhance therapeutic outcomes. This study highlighted the importance of understanding how variations in drug metabolism affect efficacy, particularly for patients with renal impairment .

作用机制

The mechanism of action of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain . The pathways involved include the arachidonic acid pathway, where the inhibition of COX enzymes leads to decreased synthesis of inflammatory mediators.

相似化合物的比较

3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen can be compared with other similar compounds such as:

Flurbiprofen: The parent compound, which is a widely used NSAID.

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Ketoprofen: A structurally related compound with similar pharmacological effects.

The uniqueness of 3’,4’-Dimethoxy alpha-Desmethyl Flurbiprofen lies in its specific methoxy substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .

生物活性

3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen is a derivative of flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This compound has garnered interest due to its potential biological activities, mechanisms of action, and therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

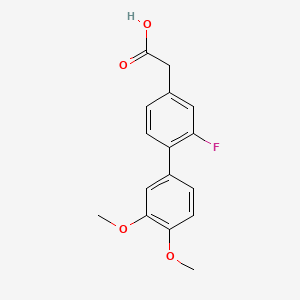

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16O4

- Molecular Weight : 272.29 g/mol

This compound features methoxy groups at the 3' and 4' positions, which may influence its biological activity compared to flurbiprofen.

This compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting these enzymes, the compound effectively reduces inflammation and alleviates pain.

Table 1: Comparison of COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Flurbiprofen | 0.5 | 0.2 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are not yet determined in current literature.

Anti-inflammatory Effects

Research indicates that derivatives of flurbiprofen, including this compound, exhibit significant anti-inflammatory activity. A study demonstrated that this compound reduced edema in animal models, suggesting its potential use in treating inflammatory conditions.

Case Study: Efficacy in Animal Models

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to the control group. The reduction was measured at various time points post-administration, indicating a sustained anti-inflammatory effect.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest that this compound has favorable absorption characteristics, with peak plasma concentrations observed within a few hours post-administration.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax (hours) | 2–3 |

| Cmax (ng/mL) | TBD |

| Half-life (hours) | TBD |

Toxicity and Safety Profile

While flurbiprofen and its derivatives are generally well-tolerated, studies have indicated that higher doses may lead to gastrointestinal disturbances. Ongoing research is focused on evaluating the safety profile of this compound in long-term use.

属性

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4/c1-20-14-6-4-11(9-15(14)21-2)12-5-3-10(7-13(12)17)8-16(18)19/h3-7,9H,8H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWFXMPMXFMHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。